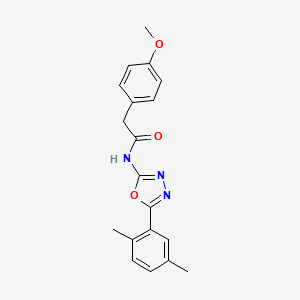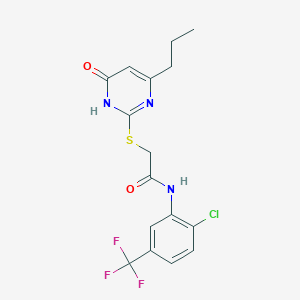![molecular formula C24H23N5O3 B2967147 8-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-89-5](/img/structure/B2967147.png)
8-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler precursors. The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are added. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the molecule may have a rigid, three-dimensional structure. The methoxyphenyl and phenethyl groups could also influence the molecule’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and overall structure. The imidazo[2,1-f]purine dione group, for example, might be involved in reactions with nucleophiles or bases. The methoxyphenyl and phenethyl groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, and stability) would be influenced by its molecular structure and functional groups. For example, the presence of the methoxy group might increase the compound’s solubility in certain solvents .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A study by Zagórska et al. (2009) outlined the synthesis of a series of derivatives related to the compound , demonstrating potent ligand activity at 5-HT(1A) receptors. Preliminary pharmacological evaluations suggested anxiolytic-like and antidepressant-like activities in mice, comparing the effects to Diazepam and Imipramine, respectively, thereby underscoring its potential in treating anxiety and depression [Zagórska et al., 2009].
Receptor Affinity and Molecular Studies
Further structural and activity relationship studies highlighted the compound's affinity for serotoninergic and dopaminergic receptors. Notably, modifications at the 7-position of the imidazo[2,1-f]purine-2,4-dione system were found critical for receptor affinity, particularly towards 5-HT1A and 5-HT7 receptors. This research suggests that specific structural derivatives of the compound might serve as potential anxiolytic or antidepressant agents, warranting further investigation into their pharmacological profiles [Zagórska et al., 2015].
Analgesic Activity
Research has also explored the analgesic properties of related 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, indicating significant analgesic and anti-inflammatory effects in vivo. These findings suggest a new class of analgesic and anti-inflammatory agents, highlighting the potential for further pharmacological exploration of these compounds [Zygmunt et al., 2015].
Safety And Hazards
Orientations Futures
The future research directions for this compound could include further studies to better understand its properties and potential uses. This might involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, or biological testing to assess its activity .
Propriétés
IUPAC Name |
6-(2-methoxyphenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-16-15-28-20-21(25-23(28)29(16)18-11-7-8-12-19(18)32-3)26(2)24(31)27(22(20)30)14-13-17-9-5-4-6-10-17/h4-12,15H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNHBPNTWZMNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2967065.png)
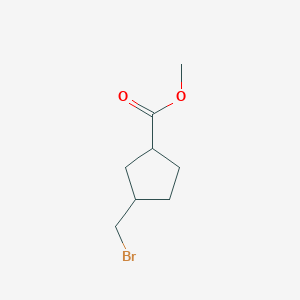
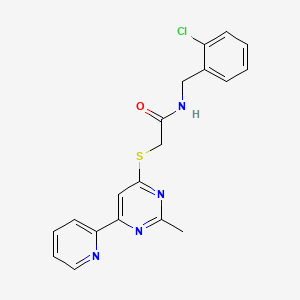
![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2967070.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2967073.png)
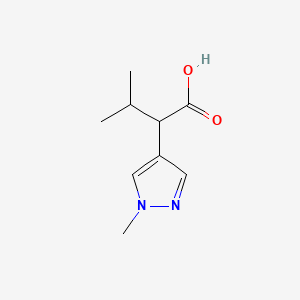
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2967081.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2967082.png)
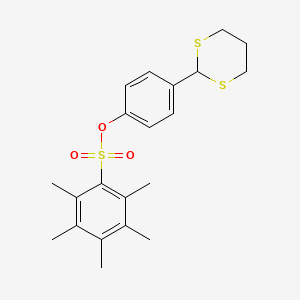
![methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2967084.png)
![1-(1-pyrrolidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2967085.png)
